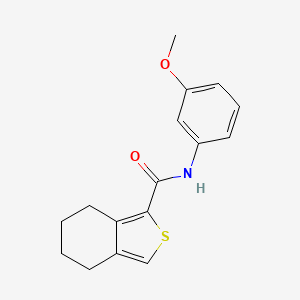

![molecular formula C18H16Cl2N4O2 B5568096 N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

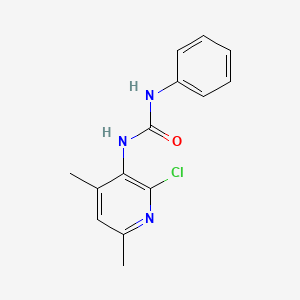

N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine" belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse range of biological activities and chemical properties, making them significant in the field of medicinal and synthetic chemistry.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions between ester ethoxycarbonylhydrazones with primary amines, as seen in the synthesis of various 1,2,4-triazole derivatives (Bektaş et al., 2010). Additionally, the Schiff base formation is a common approach in the synthesis of similar compounds (Bekircan et al., 2008).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthetic Approaches and Molecular Analysis : Research into the synthesis and antimicrobial activities of 1,2,4-triazole derivatives highlights the production of novel compounds through reactions involving various primary amines. These compounds are characterized for their potential antimicrobial activities against test microorganisms, with some showing significant effectiveness (Bektaş et al., 2010) (Bektaş et al., 2010).

Molecular Docking and DFT Studies : Another study focuses on the conformational analysis, DFT investigations, and molecular docking of triazole derivatives, providing insights into their structural aspects, spectroscopic behavior, intermolecular interactions, and potential inhibitory activity against tuberculosis. This suggests the possibility of new anti-TB drugs based on these compounds (Kumar et al., 2021) (Kumar et al., 2021).

Biological Activities and Potential Applications

Antimicrobial and Antitubercular Activities : The antimicrobial screening of newly synthesized compounds reveals their potential in treating microbial infections. Specifically, certain triazole derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting their potential as antimycobacterial agents (Avupati et al., 2013) (Avupati et al., 2013).

Potential in Drug Development : The synthesis, characterization, and in vitro evaluation of novel 1,3,5-triazine-Schiff base conjugates for their antimycobacterial activity underscore the potential of these compounds in the development of new drugs against tuberculosis, with some compounds showing comparable activity to standard antitubercular drugs (Avupati et al., 2013) (Avupati et al., 2013).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-1-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4O2/c1-2-25-17-8-13(9-23-24-11-21-22-12-24)7-16(20)18(17)26-10-14-5-3-4-6-15(14)19/h3-9,11-12H,2,10H2,1H3/b23-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOLDOFUDLUWQJ-NUGSKGIGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NN2C=NN=C2)Cl)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/N2C=NN=C2)Cl)OCC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![N-(4-ethylphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5568021.png)

![2-(2,3-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5568045.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5568069.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)